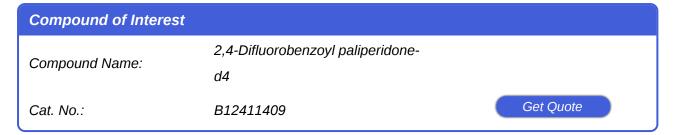


A Technical Guide to Paliperidone-d4: Synthesis, Suppliers, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document will clarify the nomenclature related to its precursors, detail its synthesis, provide a list of suppliers, and describe its mechanism of action through its primary signaling pathways.

It is important to clarify that "**2,4-Difluorobenzoyl paliperidone-d4**" is not a standard chemical name. The "2,4-Difluorobenzoyl" moiety is a critical component of a key precursor, 4-(2,4-difluorobenzoyl)piperidine, which is used in the synthesis of paliperidone. This guide will focus on Paliperidone-d4, including the role of this precursor in its synthesis.

Supplier and Pricing Information for Paliperidone-d4

Paliperidone-d4 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. Pricing is typically available upon request.



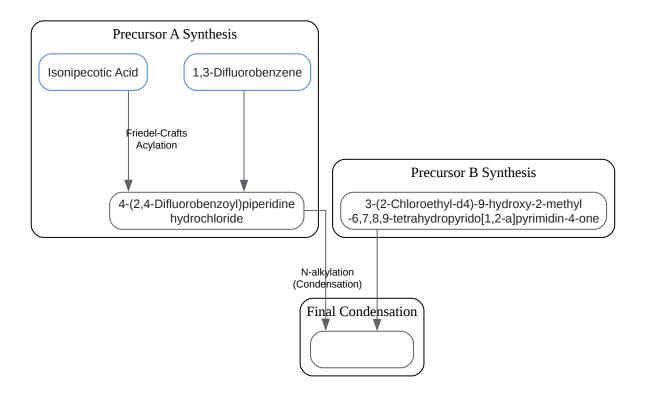
Supplier	Product Name	CAS Number	Notes
Simson Pharma	Paliperidone D4	1020719-55-4	Offers the compound as a reference standard.[1]
Cayman Chemical	Paliperidone-d4	1020719-55-4	Provides the compound for use as an internal standard in GC- or LC-MS.[2]
Sussex Research	Paliperidone-d4	1020719-55-4	Available for research and development use.
Shimadzu	[2H4]-Paliperidone	1020719-55-4	Offers the compound with high isotopic enrichment.[3]

Synthesis and Experimental Protocols

The synthesis of Paliperidone-d4 involves the preparation of key intermediates followed by a condensation reaction. While a specific, detailed protocol for the deuteration step to produce Paliperidone-d4 is not publicly available, the general synthetic route for paliperidone is well-documented. The deuterated version is likely synthesized by using a deuterated starting material for the ethyl linker.

The overall synthesis can be conceptualized as follows:





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Caption: Synthesis workflow for Paliperidone-d4.

2.1. Experimental Protocol: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (Precursor A)

This protocol is based on the Friedel-Crafts acylation reaction.

- Materials: N-formylisonipecotic acid chloride, aluminum chloride, 1,3-difluorobenzene, icewater.
- Procedure:
 - To a slurry of 39 g of aluminum chloride in 120 ml of 1,3-difluorobenzene, add 30 g of N-formylisonipecotic acid chloride dropwise with stirring.

Foundational & Exploratory



- The reaction mixture is stirred under reflux for two hours.
- After the reaction is complete, the mixture is poured into 1 liter of ice-water.
- The resulting product, 4-(2,4-Difluorobenzoyl)-N-formylpiperidine, can be isolated and then deprotected to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[4]

2.2. Experimental Protocol: Synthesis of Paliperidone

This protocol describes the condensation of the two primary precursors.

• Materials: 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Precursor B), 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride (derived from Precursor A), a base (e.g., diisopropylamine or sodium carbonate), and a solvent (e.g., methanol or acetonitrile).

Procedure:

- Combine Precursor B and the deprotected Precursor A derivative in a suitable solvent such as methanol.
- Add a base, such as diisopropylamine, to the mixture.
- The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by HPLC.
- Upon completion, the mixture is cooled to allow for the crystallization of paliperidone.
- The solid product is then filtered, washed with a cold solvent, and dried under a vacuum to yield paliperidone.[5]

2.3. Note on the Synthesis of Paliperidone-d4

The deuteration of paliperidone to yield Paliperidone-d4 is achieved by using a deuterated version of one of the precursors. Based on the chemical structure of Paliperidone-d4, the four deuterium atoms are located on the ethyl linker. This indicates that a deuterated version of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor B), specifically 3-(2-chloroethyl-d4)-..., is used in the condensation step. The



synthesis of this deuterated precursor would involve using a deuterated starting material in its own synthesis. While specific protocols for this deuteration are proprietary, the general principles of isotopic labeling in organic synthesis would apply.

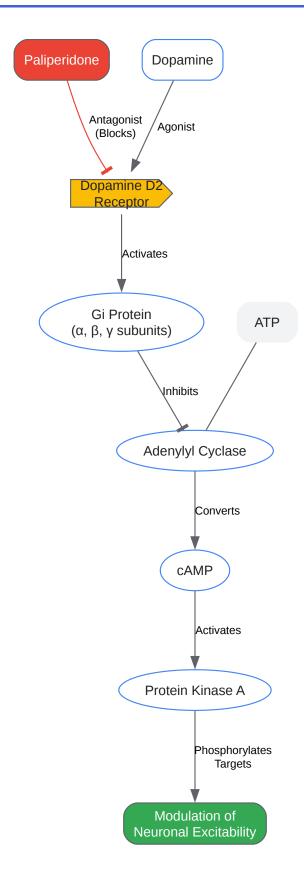
Signaling Pathways and Mechanism of Action

Paliperidone's therapeutic effects in treating schizophrenia and schizoaffective disorder are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6]

3.1. Dopamine D2 Receptor Antagonism

In the mesolimbic pathway of the brain, an overactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Paliperidone acts as an antagonist at D2 receptors, blocking the binding of dopamine. This blockade reduces the downstream signaling cascade, which is mediated through the G-protein Gi. The inhibition of Gi leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). By blocking D2 receptors, paliperidone helps to normalize dopaminergic neurotransmission.





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Caption: Paliperidone's antagonism of the Dopamine D2 receptor.



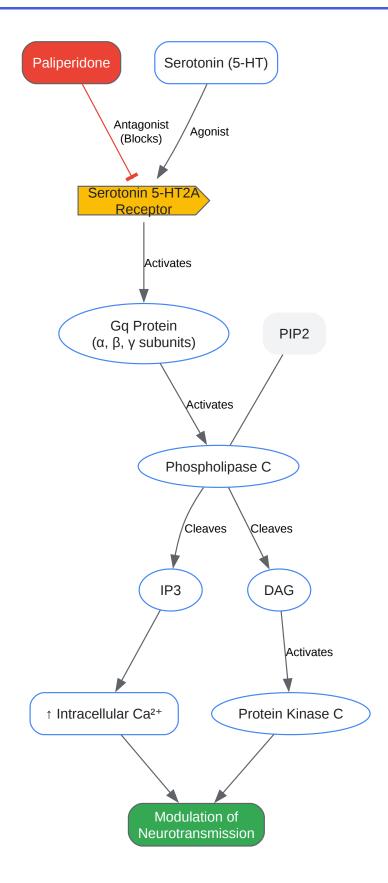




3.2. Serotonin 5-HT2A Receptor Antagonism

Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors, where it acts as an antagonist. The 5-HT2A receptor is coupled to the Gq G-protein. Blockade of this receptor by paliperidone prevents serotonin from initiating the Gq signaling cascade. This cascade normally involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG act as second messengers, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively. The antagonism of 5-HT2A receptors is thought to contribute to paliperidone's efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects that can be associated with D2 antagonism alone.





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Caption: Paliperidone's antagonism of the Serotonin 5-HT2A receptor.



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